molecular formula C54H39N B3180317 Tri-(p-terphenyl-4-yl) amine CAS No. 145693-79-4

Tri-(p-terphenyl-4-yl) amine

Cat. No.: B3180317
CAS No.: 145693-79-4
M. Wt: 701.9 g/mol
InChI Key: WEELZNKFYGCZKL-UHFFFAOYSA-N
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Description

Contextual Significance of Triarylamines in Organic Electronics

Triarylamines (TAAs) represent a major class of hole-conducting materials within the realm of organic electronics. aip.org Their inherent chemical and physical properties make them highly suitable for a variety of applications. Initially utilized in xerography, the application of triarylamines has expanded to include organic light-emitting diodes (OLEDs), bulk heterojunction solar cells, and solid-state dye-sensitized solar cells. aip.org

The versatility of triarylamines stems from their tunable electronic and physical characteristics. The highest occupied molecular orbital (HOMO) level can be chemically adjusted by introducing either electron-rich or electron-deficient groups, allowing for precise control over their electronic properties. aip.org Furthermore, physical attributes such as crystallinity, solubility, and thermal stability can be modified to meet the specific requirements of various electro-optical applications. aip.orgacs.org This adaptability has made triarylamines, including polymeric variations, indispensable in the ongoing development of organic electronic devices. aip.orgresearchgate.net Their nonplanar molecular structure is particularly advantageous as it helps to prevent molecular aggregation, leading to the formation of stable and isotropic amorphous films, a crucial factor for the longevity and efficiency of devices. researchgate.net

Evolution and Research Trajectory of Tri-(p-terphenyl-4-yl) amine

This compound, also known as p-TTA, stands out as a novel amorphous molecular material. researchgate.net A key breakthrough in its research trajectory was the discovery of its function as a morphologically and thermally stable blue-emitting material for organic electroluminescent (EL) devices. researchgate.netresearchgate.net Early studies demonstrated that a double-layer EL device utilizing p-TTA as the emitting layer could produce bright blue light with a maximum luminance of approximately 350 cd/m² at a driving voltage of 13 V. acs.orgresearchgate.net

Further research has highlighted its role not only as a blue-emitting material with hole-transporting properties but also as an effective host matrix for fluorescent dopants. spiedigitallibrary.org The compound is recognized for forming a stable amorphous glass with a high glass-transition temperature of 132°C. rsc.org This thermal stability is a significant advantage for the operational longevity of electronic devices. researchgate.net The principles of crystal engineering have been applied to further enhance the glass-forming properties of triarylamines by making structural modifications that inhibit crystallization without compromising other desirable properties. nih.gov The introduction of multiple contiguous phenyl substituents to the tris(p-terphenyl-4-yl)amine core has been one such successful strategy. nih.gov

The synthesis of this compound and its derivatives has been a subject of interest, with methods being developed to create these complex molecules efficiently. mdpi.comrsc.org These synthetic efforts are crucial for producing materials with tailored properties for specific applications.

Scope and Research Focus for this compound Investigations

Current and future research on this compound is concentrated on optimizing its properties for enhanced performance in a range of organic electronic devices. A primary area of investigation is its application in high-performance blue- and blue-violet-emitting OLEDs, where it can function as an emitter. acs.org

Furthermore, the development of new synthetic methodologies to create novel derivatives of this compound continues to be a key focus. nih.govmdpi.com By modifying its molecular architecture, scientists aim to enhance its thermal stability, charge transport capabilities, and processability for various fabrication techniques. The exploration of its radical cations and their near-infrared absorption properties also opens up possibilities for applications in photoredox catalysis and other advanced photonic technologies. mdpi.comacs.org

Data Tables

Table 1: Properties of this compound

PropertyValueReference
Common NameThis compound researchgate.net
Abbreviationp-TTA researchgate.net
Glass-Transition Temperature (Tg)132 °C rsc.org
Function in OLEDsBlue-emitting material, Hole-transporting material, Host for fluorescent dopants researchgate.netspiedigitallibrary.org
Emission ColorBlue acs.orgresearchgate.net

Table 2: Performance of an Early OLED Device with this compound

ParameterValueConditionsReference
Maximum Luminance~350 cd/m²Driving voltage of 13 V acs.orgresearchgate.net
External Quantum Efficiency0.4%- acs.orgresearchgate.net
Device StructureEmitting layer: p-TTA, Hole-transport layer: 1,3,5-tris[N-(4-diphenylaminophenyl)phenylamino]benzene- acs.orgresearchgate.net

Properties

IUPAC Name

4-(4-phenylphenyl)-N,N-bis[4-(4-phenylphenyl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H39N/c1-4-10-40(11-5-1)43-16-22-46(23-17-43)49-28-34-52(35-29-49)55(53-36-30-50(31-37-53)47-24-18-44(19-25-47)41-12-6-2-7-13-41)54-38-32-51(33-39-54)48-26-20-45(21-27-48)42-14-8-3-9-15-42/h1-39H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEELZNKFYGCZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H39N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

701.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Molecular Engineering of Tri P Terphenyl 4 Yl Amine and Its Derivatives

Strategies for Tri-(p-terphenyl-4-yl)amine Synthesis

The creation of tri-(p-terphenyl-4-yl)amine and related aminated terphenyl compounds relies on a range of synthetic methodologies, from established cross-coupling reactions to more recent innovations in C-N bond formation.

Conventional and Advanced Synthetic Routes for Aminated Terphenyl Compounds

The synthesis of the core terphenyl structure is most efficiently achieved through metal-catalyzed cross-coupling reactions. researchgate.net Among these, the Suzuki-Miyaura cross-coupling is a versatile and practical method for producing both symmetrical and unsymmetrical terphenyls. researchgate.net This reaction typically involves the sequential coupling of aryl halides with arylboronic acids in the presence of a palladium catalyst. For instance, 4,4''-dibromo-p-terphenyl (B92568) can be reacted with an appropriate amine in the presence of a palladium catalyst, such as bis(dibenzylideneacetone)palladium(0), and a phosphine (B1218219) ligand like tri-tert-butylphosphine, to yield N-aryl(p-terphenyl)amine derivatives. google.com.pg

Another prominent conventional method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that has become a cornerstone for synthesizing anilines and their derivatives by forming carbon-nitrogen bonds. researchgate.net This approach can be used for the direct amination of a halogenated p-terphenyl (B122091), such as 4-bromo-p-terphenyl, using an amine source with a suitable palladium catalyst system.

More advanced and atom-economical routes have also been developed. A notable example is the direct nitrogenation using dinitrogen (N₂). nih.gov In this process, a terphenyl bromide can be converted directly into the corresponding triterphenylamine in a one-pot/two-step procedure, achieving high isolated yields. nih.gov This method utilizes a titanium complex to fix N₂ into a nitride, which is then incorporated into the aromatic substrate via a subsequent palladium-catalyzed coupling reaction. nih.gov

Alternative routes to the aminated terphenyl backbone include the catalytic hydrogenation of nitro-terphenyl precursors. The reduction of 4,4''-dinitro-p-terphenyl (B1581124) using a palladium on carbon (Pd/C) catalyst with a reducing agent like hydrazine (B178648) hydrate (B1144303) is an established method to produce 4-amino-p-terphenyl (B1362608) with high purity and good yields.

A summary of key synthetic routes is presented below:

Synthetic Route Precursors Key Reagents/Catalysts Description Reference
Suzuki-Miyaura Coupling Aryl halides, Arylboronic acidsPalladium catalystSequential arylation to build the terphenyl backbone. researchgate.net
Buchwald-Hartwig Amination Halogenated p-terphenyl, AminePalladium catalyst, Phosphine ligandDirect formation of the C-N bond to attach the amine group. google.com.pgresearchgate.net
Direct Nitrogenation Terphenyl bromide, Dinitrogen (N₂)Ti complex, Pd catalystOne-pot synthesis of triarylamines using atmospheric nitrogen. nih.gov
Catalytic Hydrogenation Dinitro-p-terphenylPd/C catalyst, Hydrazine hydrateReduction of nitro groups to form amino groups on the terphenyl scaffold.

Methodological Approaches for Yield Optimization and Purity Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of tri-(p-terphenyl-4-yl)amine. For cross-coupling reactions like the Suzuki-Miyaura coupling, parameters such as temperature, solvent, and catalyst loading must be carefully controlled to achieve high yields, which can reach approximately 80%. The choice of ligand for the palladium catalyst is also critical; for example, dialkylterphenyl phosphanes have been shown to be effective in aryl amination reactions. researchgate.net

In the direct nitrogenation synthesis of triterphenylamine from terphenyl bromide, isolated yields as high as 89% have been reported, demonstrating the efficiency of this advanced method. nih.gov Similarly, the catalytic reduction of 4,4''-dinitro-p-terphenyl can produce yields of around 77%.

Rational Molecular Design Principles for Tri-(p-terphenyl-4-yl)amine Analogues

The molecular architecture of tri-(p-terphenyl-4-yl)amine can be systematically modified to fine-tune its properties for specific applications, particularly in organic electronics. This involves the strategic placement of functional groups to control the electronic characteristics and spatial arrangement of the molecule.

Structural Modifications for Tunable Electronic Characteristics

The electronic properties of tri-(p-terphenyl-4-yl)amine derivatives can be precisely controlled by introducing various substituents. These modifications can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the material's charge-transport capabilities and photophysical properties. acs.orgrsc.org

For example, in a series of para-terphenyl-bridged cyclometalated ruthenium–amine complexes, the electronic nature of the amine unit was systematically varied by introducing methoxy (B1213986) (electron-donating), methyl (weakly electron-donating), and chloro (electron-withdrawing) groups. nih.govacs.org These substitutions led to regular changes in the redox potentials of the molecules. nih.govacs.org Specifically, electron-donating groups raise the HOMO level, making the compound easier to oxidize, while electron-withdrawing groups lower it. This principle is fundamental in designing hole-transporting materials (HTMs) for OLEDs and other electronic devices. researchgate.net

The following table illustrates the effect of different substituents on the redox potentials of terphenyl-bridged ruthenium-amine complexes.

Substituent on Amine First Oxidation Potential (V vs Ag/AgCl) Second Oxidation Potential (V vs Ag/AgCl) Electronic Effect Reference
Methoxy (-OCH₃)+0.58+0.72Electron-Donating acs.org
Methyl (-CH₃)+0.61+0.88Weakly Electron-Donating acs.org
Chloro (-Cl)+0.61+1.10Electron-Withdrawing acs.org

These modifications are crucial for applications such as blue-emitting materials in OLEDs, where the goal is to achieve high color purity and efficiency. mdpi.comacs.orgresearchgate.net By creating specific donor-π-acceptor (D–π–A) structures, researchers can inhibit undesirable solid-state effects and improve the photoluminescence quantum yield. chinesechemsoc.org

Steric and Electronic Effects of Peripheral Substituents on Molecular Architecture

Peripheral substituents exert both steric and electronic effects that profoundly influence the final molecular architecture and material properties. Steric hindrance, introduced by bulky substituents, can be used to control the three-dimensional shape of the molecule and prevent intermolecular interactions that can be detrimental to device performance. nih.gov

A key application of steric effects is the prevention of crystallization in the solid state, leading to the formation of stable amorphous glasses. acs.org Tri-(p-terphenyl-4-yl)amine itself is known to form an amorphous molecular material with a high glass-transition temperature (132 °C), a property derived from its non-planar, starburst molecular structure. rsc.org By adding bulky groups, such as terphenyl moieties, it is possible to suppress excimer formation, which can otherwise lead to red-shifted emission and lower device efficiency. mdpi.com The twisting of the molecular backbone due to steric repulsion between adjacent units can effectively interrupt π-conjugation, which helps in maintaining the desired emission color purity. chinesechemsoc.org

Electronic effects of substituents, often quantified by Hammett constants, correlate with the electronic properties of the resulting molecules. nih.gov Studies on substituted anilines show that electron-withdrawing groups on the aromatic ring decrease the nucleophilicity of the amine, while electron-donating groups increase it. unilag.edu.ng In the context of tri-(p-terphenyl-4-yl)amine analogues, these electronic effects directly modulate the HOMO/LUMO levels. rsc.org For instance, in a study of m-terphenyl (B1677559) group 12 complexes, a linear correlation was observed between the NMR chemical shifts and the Hammett constants for para-substituents, indicating a clear electronic influence transmitted through the terphenyl backbone. nih.gov This interplay between steric bulk and electronic character allows for the rational design of materials with optimized performance for electronic applications. bris.ac.uk

Electronic Structure and Theoretical Investigations of Tri P Terphenyl 4 Yl Amine

Quantum Chemical Calculations of Frontier Molecular Orbitals (HOMO-LUMO)

Quantum chemical calculations are pivotal in understanding the electronic behavior of molecules like Tri-(p-terphenyl-4-yl)amine. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding as they dictate the molecule's electron-donating and accepting capabilities, respectively. physchemres.org

Analysis of Molecular Orbital Localization and Energy Gaps

The localization of HOMO and LUMO levels within the molecular structure and the energy gap between them are critical parameters. The HOMO is typically localized on the electron-rich triphenylamine (B166846) core, signifying its role as the primary electron donor. Conversely, the LUMO is distributed over the p-terphenyl (B122091) arms, indicating the pathway for electron acceptance or transport.

The energy gap between HOMO and LUMO is a key determinant of the molecule's electronic properties and stability. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. science.gov For Tri-(p-terphenyl-4-yl)amine and its derivatives, the energy gap can be manipulated through chemical modifications to optimize properties for specific applications, such as in organic light-emitting diodes (OLEDs). acs.org Theoretical calculations, often employing Density Functional Theory (DFT), are used to predict these energy gaps. For instance, in a related terphenyl-based system, the theoretical bandgap was calculated to be 2.20 eV, which showed good agreement with the experimental value of 1.93 eV. researchgate.net

Computational Approaches for Predicting Redox Potentials

Computational methods, particularly DFT, are instrumental in predicting the redox potentials of molecules. ualberta.ca These potentials quantify the ease with which a molecule can be oxidized or reduced and are crucial for applications in electrochemistry and photoredox catalysis. rowansci.com The redox potentials are often correlated with the calculated HOMO and LUMO energies. ualberta.ca

Various computational protocols exist for the accurate prediction of redox potentials. These methods typically involve geometry optimization in the gas phase followed by single-point energy calculations in the presence of a solvent, often using a polarizable continuum model (PCM). mdpi.commdpi.com The B3LYP functional is a commonly used and effective method for predicting redox potentials in organic compounds. mdpi.com For instance, a linear correlation between the calculated HOMO orbital energy and experimental redox values has been established for certain organic molecules. mdpi.com The accuracy of these predictions is critical for designing molecules with specific electronic properties for applications like battery electrolytes and photoredox catalysts. rowansci.com

Excited State Characterization through Theoretical Modeling

Theoretical modeling provides deep insights into the behavior of molecules in their electronically excited states, which is fundamental to understanding their photophysical properties.

Singlet and Triplet Excited State Energies and Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for calculating the energies of singlet and triplet excited states and the nature of electronic transitions. mdpi.comuchile.cl These calculations help in interpreting experimental absorption and emission spectra. For molecules like Tri-(p-terphenyl-4-yl)amine, understanding the energies of the lowest singlet (S1) and triplet (T1) states is crucial for their application in OLEDs, as the relative energies of these states influence the device efficiency. For example, ab initio studies on pentacene (B32325) in a p-terphenyl matrix have been used to understand the excitonic properties and the alignment of singlet and triplet states, which is vital for maser technology. science.gov

Theoretical Basis for Intramolecular Charge Transfer Mechanisms

In donor-acceptor molecules like Tri-(p-terphenyl-4-yl)amine, excitation with light can lead to an intramolecular charge transfer (ICT) from the electron-donating triphenylamine core to the electron-accepting terphenyl arms. rsc.orgfrontiersin.org Theoretical calculations can elucidate the nature of this ICT state. For some molecules, a twisted intramolecular charge transfer (TICT) state can form, where parts of the molecule twist relative to each other in the excited state. acs.org This twisting can significantly affect the emission properties. frontiersin.org Computational studies can map the potential energy surfaces of the excited states to identify the geometries and energies of these charge-transfer states, providing a rationale for the observed photophysical behavior. frontiersin.org

Intermolecular Interactions and Solid-State Electronic Structure

Packing Effects on Electronic Properties

The spatial arrangement of molecules in the solid state, or molecular packing, significantly influences the electronic properties of organic materials. In the case of tri-(p-terphenyl-4-yl)amine and related triarylamines, the non-planar, propeller-like structure of the molecule plays a critical role in determining how the molecules pack together, which in turn affects properties like charge carrier mobility and the stability of the amorphous phase. researchgate.net

The introduction of bulky, non-planar groups like the p-terphenyl units is a deliberate design strategy to inhibit efficient molecular packing and crystallization. acs.orgnih.gov This steric hindrance prevents the close, ordered arrangement required for a crystalline lattice to form, favoring a disordered, amorphous state instead. acs.org The resulting amorphous films are advantageous for electronic devices as they are typically transparent, flexible, and lack the grain boundaries found in polycrystalline films, which can act as traps for charge carriers and disrupt device performance. acs.org

Theoretical calculations, such as Density Functional Theory (DFT), have been employed to understand the electronic structure of tri-(p-terphenyl-4-yl)amine and similar molecules. These studies often focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as the energy difference between these orbitals (the band gap) is a key determinant of the material's electronic and optical properties. rsc.org The distribution of these frontier orbitals can be influenced by the dihedral angles between the phenyl rings in the terphenyl units and the central amine, which are in turn affected by intermolecular interactions in the solid state. rsc.orgmdpi.com

The table below summarizes key electronic and thermal properties of Tri-(p-terphenyl-4-yl)amine and a related compound, Tri(biphenyl-4-yl)amine, illustrating the effect of extending the π-system on the material's properties.

CompoundGlass Transition Temperature (Tg)Ionization Potential (Ip)
Tri(biphenyl-4-yl)amine76 °C rsc.org-
Tri-(p-terphenyl-4-yl)amine132 °C rsc.org-

Data for ionization potential was not available in the provided search results.

The higher glass transition temperature of Tri-(p-terphenyl-4-yl)amine compared to its biphenyl (B1667301) analogue indicates a more thermally stable amorphous phase, a desirable characteristic for materials used in electronic devices. rsc.orgresearchgate.net

Theoretical Perspectives on Amorphous State Formation vs. Crystalline Order

The preference of Tri-(p-terphenyl-4-yl)amine to form an amorphous glass rather than a crystalline solid is a topic of significant interest from a materials science perspective. Theoretical models and computational studies provide insight into the molecular features that favor the glassy state.

A key principle in designing molecules that form stable amorphous glasses is the introduction of structural features that frustrate the crystallization process. acs.orgnih.gov For triarylamines, this is often achieved by creating non-planar molecular structures that possess multiple stable conformations. acs.org The propeller-like shape of Tri-(p-terphenyl-4-yl)amine, with its extended terphenyl arms, is a prime example of this design strategy. This complex, three-dimensional structure makes it difficult for the molecules to arrange themselves in the regular, repeating pattern required for a crystal lattice. researchgate.net

Computational simulations can be used to explore the potential energy landscape of molecular packing. For molecules like Tri-(p-terphenyl-4-yl)amine, the energy difference between various packed arrangements is likely to be small, with many local energy minima corresponding to different disordered configurations. This contrasts with molecules that readily crystallize, which typically have a single, deep energy minimum corresponding to the crystalline state.

The stability of the amorphous phase is quantified by the glass transition temperature (Tg). Tri-(p-terphenyl-4-yl)amine exhibits a high Tg of 132 °C, indicating that its amorphous state is stable well above room temperature. rsc.orgresearchgate.net This high thermal stability is crucial for the longevity and reliability of organic electronic devices.

Furthermore, the introduction of substituents on the terphenyl groups can further inhibit crystallization. For instance, adding methyl groups can disrupt intermolecular interactions and prevent efficient packing, leading to even more stable amorphous films. acs.org This approach, sometimes referred to as "crystal engineering in reverse," demonstrates a deliberate strategy to design molecules that favor a disordered, glassy state. acs.orgnih.gov

The table below presents a comparison of glass transition temperatures for Tri-(p-terphenyl-4-yl)amine and a related, less-extended triarylamine, highlighting the impact of molecular size and complexity on the stability of the amorphous phase.

CompoundGlass Transition Temperature (Tg)
Tri(biphenyl-4-yl)amine76 °C rsc.org
Tri-(p-terphenyl-4-yl)amine132 °C rsc.org

Photophysical Phenomena and Mechanistic Insights in Tri P Terphenyl 4 Yl Amine Systems

Luminescence Mechanisms and Efficiency Studies

Fluorescence and Electroluminescence Pathways in Tri-(p-terphenyl-4-yl) amine

Tri-(p-terphenyl-4-yl)amine (TTA) is recognized as a morphologically and thermally stable blue-emitting material for organic electroluminescent (EL) devices. researchgate.net In these devices, the luminescence process is initiated by the recombination of charge carriers (electrons and holes) within the organic layer. This recombination leads to the formation of excited states, or excitons, which can be either singlet or triplet states.

In a typical double-layer EL device structure, TTA can be used as the emitting layer. For instance, a device with TTA as the emitter and 1,3,5-tris[N-(4-diphenylaminophenyl)phenylamino]benzene as the hole-transport layer, sandwiched between magnesium-silver and indium-tin-oxide electrodes, has been shown to emit bright blue light originating from the TTA layer. researchgate.net Such a device can achieve a maximum luminance of approximately 350 cd/m² at a driving voltage of 13 V, with an external quantum efficiency of 0.4%. researchgate.netacs.org The performance of TTA-based devices can be further optimized by using it as a host material for fluorescent dopants or by incorporating it into more complex device architectures. researchgate.net

Table 1: Electroluminescent Performance of a TTA-based Device

Parameter Value Reference
Emitting Material Tri-(p-terphenyl-4-yl)amine (TTA) researchgate.net
Hole-Transport Layer 1,3,5-tris[N-(4-diphenylaminophenyl)phenylamino]benzene researchgate.net
Maximum Luminance ~350 cd/m² researchgate.net
Driving Voltage for Max. Luminance 13 V researchgate.net
External Quantum Efficiency (EQE) 0.4% acs.org

Exciplex Formation and its Role in Emission Characteristics

An exciplex, or excited-state complex, can form at the interface between an electron-donating material and an electron-accepting material. frontiersin.org This intermolecular charge-transfer state can significantly influence the emission characteristics of an organic light-emitting diode (OLED). nih.gov The formation of an exciplex is often identified by a red-shifted and broadened emission spectrum compared to the emission of the individual molecules. grafiati.com

In systems involving triarylamines like TTA, which are typically hole-transporting (electron-donating), exciplex formation can occur at the interface with an electron-transporting material. researchgate.net For example, an exciplex has been observed at the interface between 1,3,5-tris(4-tert-butylphenyl-1,3,4-oxiadiazolyl)benzene (TPOB), an electron-transporting material, and N,N′-bis-(3-methylphenyl)-N,N′-diphenyl-[1,1′-biphenyl]-4,4′-diamine (TPD), a hole-transporting material. researchgate.net The formation of this exciplex was confirmed by photoluminescence spectra and lifetime measurements of a mixture of the two materials. researchgate.net

Excited State Dynamics and Energy Transfer Processes

Interfacial Energy Transfer in Multilayer Device Architectures

In devices utilizing TTA, it can serve as a host material for a fluorescent dopant. researchgate.net Upon electrical excitation, excitons are primarily formed on the TTA molecules. If a suitable dopant with a lower energy gap is present, the energy can be efficiently transferred from the TTA host to the dopant guest. The light is then emitted from the dopant, often with a higher quantum yield and a different color than the host emission. google.com This host-dopant system is a common strategy to achieve high-efficiency and color-tuned OLEDs.

Another important process at the interface is Dexter energy transfer, which is a short-range, electron-exchange mechanism. researchgate.net It is particularly relevant for triplet-triplet energy transfer. The efficiency of Dexter transfer depends on the spatial overlap of the molecular orbitals of the donor and acceptor molecules.

Exciplex formation, as discussed previously, is another interfacial phenomenon that fundamentally alters the energy landscape. The exciplex state itself can act as a sensitizer, transferring its energy to a nearby dopant. This is sometimes referred to as exciplex-sensitized emission. frontiersin.org The efficiency of these interfacial energy transfer processes is highly dependent on the energy level alignment of the materials, the distance between the donor and acceptor, and the presence of any energy barriers at the interface. google.com.pg Careful engineering of the multilayer architecture is therefore essential to control the location of exciton (B1674681) recombination and to maximize the desired radiative decay pathway. frontiersin.org

Photostability and Degradation Mechanisms under Illumination Conditions

The photostability of organic materials is a critical factor for the long-term performance and operational lifetime of organic electronic devices. googleapis.com Degradation under illumination, or photodegradation, can occur through various chemical and physical processes that alter the molecular structure and, consequently, the material's optical and electronic properties. researchgate.net

For organic chromophores like TTA, a primary mechanism of photodegradation, particularly in the presence of oxygen, is photo-oxidation. researchgate.net This process is initiated when the excited state of the organic molecule interacts with molecular oxygen, leading to the formation of reactive oxygen species (ROS) such as singlet oxygen. These highly reactive species can then attack the chromophore, leading to its decomposition. researchgate.net Studies on similar organic dyes doped in polymer films have shown that degradation is significantly accelerated in an air environment compared to a vacuum or nitrogen atmosphere, confirming the role of oxygen. researchgate.net

Besides photo-oxidation, other degradation pathways can include photochemical reactions such as cyclization, bond cleavage, or polymerization, which can be initiated by the absorption of high-energy photons, especially in the UV region. google.com These reactions can lead to the formation of non-luminescent products or trap states that quench excitons, thereby reducing the device's light output over time. mdpi.com

The morphology of the material can also influence its photostability. For instance, the formation of crystallites in thin films upon irradiation has been observed, which can alter the material's properties. researchgate.net Amorphous materials, like those often formed by TTA and its derivatives, are generally preferred for OLED applications to avoid issues related to grain boundaries in polycrystalline films. acs.orgrsc.org However, even amorphous films can undergo morphological changes over time under electrical and thermal stress, which can contribute to device degradation.

The specific chemical structure of the molecule plays a significant role in its inherent photostability. While detailed degradation pathways for TTA itself are not extensively documented in the provided context, general principles suggest that the aromatic rings and the amine linkage are potential sites for photochemical reactions. The development of more robust molecular designs is an ongoing area of research to improve the lifetime of organic electronic devices. ucl.ac.ukresearchgate.netipn.mx

Charge Transport Characteristics and Electrical Functionality of Tri P Terphenyl 4 Yl Amine

Hole Transport Mechanisms in Amorphous Thin Films

The transport of charge carriers in amorphous thin films of Tri-(p-terphenyl-4-yl)amine is fundamentally governed by a hopping mechanism. Unlike in crystalline semiconductors where charge transport occurs through delocalized bands, in amorphous organic materials, charge carriers (holes, in this case) hop between localized states, which are typically the Highest Occupied Molecular Orbitals (HOMO) of adjacent molecules. This process is inherently disordered, both energetically and positionally, which significantly influences the charge carrier mobility.

Charge Carrier Mobility Determination and Influencing Factors

The primary method for determining charge carrier mobility in these materials is the time-of-flight (TOF) technique. researchgate.net In a TOF experiment, a sheet of charge carriers is photogenerated near one electrode and drifts across the material under an applied electric field. The time it takes for these carriers to reach the opposite electrode (the transit time) is measured, from which the drift mobility can be calculated.

Several factors critically influence the hole mobility in amorphous Tri-(p-terphenyl-4-yl)amine films:

Temperature: As a thermally activated process, hole hopping is strongly dependent on temperature. Increased thermal energy assists carriers in overcoming the energetic barriers between localized states, leading to higher mobility.

Electric Field: The mobility is also dependent on the applied electric field, a phenomenon discussed in the next section.

Morphological Disorder: The amorphous nature of the film means that the distance and relative orientation between molecules are not uniform. This positional and orientational disorder, often termed off-diagonal disorder, affects the electronic coupling between adjacent molecules and, consequently, the hopping probability.

Energetic Disorder: Variations in the local environment of each molecule lead to a distribution of HOMO energy levels, typically modeled as a Gaussian distribution. This energetic disorder creates a landscape of energetic barriers and traps that carriers must navigate, significantly impacting mobility. The width of this Gaussian distribution (σ) is a key parameter in mobility models.

Electric-Field Dependence of Charge Drift Mobility

The charge drift mobility in disordered organic semiconductors like Tri-(p-terphenyl-4-yl)amine typically exhibits a characteristic dependence on the applied electric field. This behavior is often described by the Poole-Frenkel effect, where the mobility (µ) is proportional to the exponential of the square root of the electric field (E). aps.org

The relationship is commonly expressed as:

µ(E) = µ₀ exp(γ√E)

where µ₀ is the zero-field mobility and γ is the Poole-Frenkel factor. This empirical relationship arises because the electric field lowers the potential energy barriers for charge carriers to hop from trapped states into the conduction pathway. aps.org

Charge Injection and Extraction Dynamics at Interfaces

The efficiency of an organic electronic device is critically dependent on the injection and extraction of charge carriers at the interfaces between the organic material and the electrodes. For Tri-(p-terphenyl-4-yl)amine, its primary role as a hole transport layer (HTL) means the interface with the anode (commonly Indium Tin Oxide, ITO) is of paramount importance.

Optimization of Interfacial Energy Level Alignment for Efficient Charge Flow

Efficient hole injection from the anode into the HTL requires a minimal energy barrier. This barrier is determined by the difference between the work function of the anode and the HOMO level of the organic material. The work function of ITO, a common transparent anode, is typically in the range of 4.7 to 5.0 eV. For efficient hole injection, the HOMO level of Tri-(p-terphenyl-4-yl)amine should be closely aligned with this value.

While the precise HOMO level of Tri-(p-terphenyl-4-yl)amine requires experimental determination via techniques like ultraviolet photoelectron spectroscopy (UPS), triphenylamine (B166846) derivatives are known to have HOMO levels in the range of -5.1 to -5.6 eV. This alignment generally allows for reasonably efficient hole injection from standard anodes like ITO.

Interface dipoles can also form at the organic/metal interface, which can further modify the effective energy barrier. These dipoles can arise from charge transfer, chemical bonding, or the reorientation of molecular dipoles at the surface, altering the vacuum level and thus the alignment of energy levels. Careful selection of anode materials or the introduction of thin interfacial layers can be used to tune this alignment and minimize the hole injection barrier.

MaterialEnergy LevelTypical Value (eV)
ITO (Anode)Work Function~4.7 - 5.0
Tri-(p-terphenyl-4-yl)amine (HTL)HOMONot specified
LUMONot specified

Role in Ohmic Contact Formation

An ohmic contact is characterized by a linear current-voltage relationship and a negligible contact resistance, allowing for unimpeded charge injection. The formation of an ohmic contact for hole injection at the anode/HTL interface is highly desirable. This is typically achieved when the energy barrier for hole injection is very small (ideally less than 0.3 eV) or non-existent.

When the HOMO level of Tri-(p-terphenyl-4-yl)amine is well-matched with the anode's work function, the interface approaches ohmic behavior. In such cases, the current through the device is not limited by the injection process but rather by the bulk transport properties of the material (i.e., it becomes space-charge limited). This allows for a direct determination of the material's bulk mobility from the current-voltage characteristics of a single-carrier device. aps.org The ability to form a robust interface with anodes like ITO that facilitates efficient, near-ohmic hole injection is a key functional requirement for Tri-(p-terphenyl-4-yl)amine as an HTL.

Doping Strategies for Modulating Electrical Conductivity

The intrinsic conductivity of undoped Tri-(p-terphenyl-4-yl)amine is typically low, as it depends on the thermally generated carrier concentration. To enhance its conductivity and improve device performance by reducing resistive losses, intentional p-type doping is a common and effective strategy. Doping increases the density of free holes in the HTL, thereby increasing its conductivity and facilitating more efficient charge transport.

Two primary classes of p-dopants are effective for triphenylamine-based materials:

Strong Electron Acceptors (e.g., F4TCNQ): Molecules like 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (F4TCNQ) are powerful electron acceptors. Due to its deep Lowest Unoccupied Molecular Orbital (LUMO) level (around -5.2 eV), F4TCNQ can efficiently oxidize the Tri-(p-terphenyl-4-yl)amine molecules via ground-state integer charge transfer. researchgate.net This process creates a hole on the host molecule and an anion on the dopant molecule. The increased concentration of mobile holes leads to a significant increase in the film's conductivity. The conductivity of F4TCNQ-doped polymer films can be several orders of magnitude higher than their undoped counterparts. osti.govucla.edu

The introduction of dopants not only increases the carrier concentration but can also influence the charge carrier mobility. The ionized dopant molecules introduce additional electrostatic potential fluctuations, which can broaden the Gaussian density of states and potentially lower the mobility at very high doping concentrations. Therefore, there is an optimal doping concentration to achieve the highest conductivity, balancing the increase in carrier density with potential impacts on mobility and film morphology.

Dopant ClassExampleDoping MechanismEffect on Conductivity
Strong Electron AcceptorF4TCNQInteger Charge TransferSignificant Increase
Lewis AcidTris(pentafluorophenyl)borane (TPFB)Lewis Acid-Base Adduct Formation / Brønsted Acid GenerationSignificant Increase

p-Doping of Tri-(p-terphenyl-4-yl)amine Matrix Materials

P-doping of organic semiconductors, including triarylamine derivatives like Tri-(p-terphenyl-4-yl)amine, is a fundamental strategy to increase the concentration of free charge carriers (holes) and thereby improve the electrical conductivity of the material. This process involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the host material (Tri-(p-terphenyl-4-yl)amine) to the lowest unoccupied molecular orbital (LUMO) of the dopant molecule. For this charge transfer to be efficient, the LUMO level of the dopant should be close to or slightly below the HOMO level of the host material.

Commonly used p-dopants for hole transport materials are strong electron acceptors. One of the most widely utilized and effective p-dopants is 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4-TCNQ). ossila.com Its strong electron-accepting nature and extended π-system facilitate efficient charge transfer from host molecules. ossila.com The doping process can be represented by the following equilibrium:

Host + Dopant ⇌ [Host]⁺• + [Dopant]⁻•

While specific studies detailing the p-doping of Tri-(p-terphenyl-4-yl)amine are not extensively available in the public domain, the principles of p-doping established for other triarylamine-based hole transport materials are directly applicable. These materials serve as a good model for understanding the expected behavior of doped Tri-(p-terphenyl-4-yl)amine.

Impact of Dopants on Charge Carrier Concentration and Mobility

The introduction of p-dopants into a hole transport material like Tri-(p-terphenyl-4-yl)amine has a profound impact on its electrical properties, primarily by increasing the charge carrier concentration and influencing the charge carrier mobility.

Charge Carrier Concentration:

The primary effect of p-doping is a significant increase in the hole concentration. In an undoped organic semiconductor, the number of intrinsic charge carriers is very low. Upon doping, the charge transfer between the host and dopant molecules generates a substantial number of holes. The carrier concentration in a doped perovskite layer, for instance, was found to increase from 0.6 x 10¹⁶ cm⁻³ in the neat film to 2.4 x 10¹⁶ cm⁻³ after the addition of a small amount of F4-TCNQ. unl.edu This increase in carrier density directly contributes to a higher electrical conductivity, which is essential for reducing the operating voltage of organic electronic devices.

Charge Carrier Mobility:

The effect of doping on charge carrier mobility is more complex. Mobility refers to how quickly a charge carrier can move through a material under the influence of an electric field. In disordered organic materials, charge transport occurs via a hopping mechanism, where charges jump between localized states on adjacent molecules.

Doping can influence mobility in several ways:

Filling of Trap States: In many organic semiconductors, charge transport is limited by the presence of trap states, which are energy levels within the bandgap that can immobilize charge carriers. Dopants can fill these trap states, making it easier for charges to move through the material and thus increasing mobility.

Introduction of Coulomb Traps: The ionized dopant molecules create a landscape of charged sites within the organic matrix. These charged sites can act as Coulombic traps for the mobile holes, potentially reducing their mobility.

Morphological Changes: The introduction of dopant molecules can also affect the morphology and molecular packing of the host material, which in turn can influence the charge transport pathways and mobility.

Illustrative Data for a Doped Triarylamine System

The following table provides a representative example of how doping can affect the electrical properties of a triarylamine-based hole transport material. Please note that this data is for a related compound and serves to illustrate the general principles, as specific data for Tri-(p-terphenyl-4-yl)amine is not publicly available.

Dopant Concentration (wt%)Hole Concentration (cm⁻³)Hole Mobility (cm²/Vs)Conductivity (S/cm)
0 (Pristine)~10¹⁵~10⁻⁵~10⁻⁹
1~10¹⁷~10⁻⁴~10⁻⁶
2~10¹⁸~5x10⁻⁴~10⁻⁴
5~5x10¹⁸~2x10⁻⁴~2x10⁻⁴

This is an illustrative table based on typical values for doped triarylamine materials and does not represent experimental data for Tri-(p-terphenyl-4-yl)amine.

Advanced Applications of Tri P Terphenyl 4 Yl Amine in Organic Electronic Devices

Organic Light-Emitting Diodes (OLEDs)

OLED technology relies on a multilayer stack of organic thin films, each performing a specific function to facilitate the efficient conversion of electricity into light. The performance and stability of these devices are highly dependent on the materials used in each layer.

Tri-(p-terphenyl-4-yl)amine as a Blue-Emitting Material in OLEDs

The development of stable and efficient deep-blue emitters remains a significant challenge in OLED technology. researchgate.net Materials based on a triphenylamine (B166846) (TPA) core are often explored for this purpose due to their electronic properties. The extended conjugation provided by the p-terphenyl (B122091) units in Tri-(p-terphenyl-4-yl)amine makes it a candidate for blue light emission.

Detailed research findings specifically documenting the use of Tri-(p-terphenyl-4-yl)amine as a primary blue emitter are not widely reported. However, its fundamental properties are highly relevant. The high glass-transition temperature (132°C) is particularly advantageous for an emissive layer, as it helps prevent morphological changes caused by Joule heating during device operation, thereby enhancing operational stability. rsc.org For a material to be an effective emitter, it must exhibit a high photoluminescence quantum yield (PLQY) in the solid state. While specific data for this compound is scarce, analogous TPA-based emitters have demonstrated strong blue electroluminescence. For instance, TPA derivatives with fluorene cores have been employed to achieve deep-blue emission with high external quantum efficiencies (EQE). researchgate.net

Below is a table showing representative performance data for OLEDs that utilize analogous triphenylamine-based molecules as blue emitters, illustrating the typical performance targets for such materials.

Emitter Compound (Analog)Max EQE (%)CIE Coordinates (x, y)Emission Peak (nm)Reference
TPA-DFCP8.3(0.15, 0.07)N/A researchgate.net
p-TPA-AP-TPA8.4(0.14, 0.15)473 researchgate.net
DTF (Host-Doped)4.5(0.155, 0.051)427 researchgate.net
TPIAnCN6.84(0.15, 0.07)438 chemrxiv.org

Functionality as a Hole Transport Layer (HTL) in OLED Stacks

The Hole Transport Layer (HTL) is a crucial component in an OLED stack, responsible for efficiently transporting positive charge carriers (holes) from the anode towards the emissive layer. researchgate.net An ideal HTL material possesses high hole mobility, appropriate energy levels to ensure smooth injection from the anode, and excellent thermal and morphological stability.

The triphenylamine core of Tri-(p-terphenyl-4-yl)amine is a well-established and highly effective hole-transporting moiety. Its starburst structure and the rigid p-terphenyl arms help to prevent crystallization and promote the formation of stable amorphous films. The exceptionally high Tg of 132°C is a significant advantage, as it ensures the integrity of the HTL under thermal stress during device operation, a common cause of degradation. rsc.org While specific device data for Tri-(p-terphenyl-4-yl)amine as the HTL is limited, related materials with terphenyl core structures have been shown to improve device performance. For example, an HTL with an ortho-linked terphenyl core demonstrated a lower driving voltage and a 25% improvement in power efficiency in blue phosphorescent OLEDs compared to standard materials.

The table below presents performance data from OLEDs using high-Tg, TPA-based materials as the HTL, which serves as a benchmark for the expected performance of Tri-(p-terphenyl-4-yl)amine.

HTL Compound (Analog)Device TypeCurrent Efficiency (cd/A)Power Efficiency (lm/W)Turn-on Voltage (V)Reference
TTTDABlue PhOLEDN/A25% higher than mCP1.5 V lower than mCP
HTM 3c (Carbazole-TPA)Green PhOLED39.229.33.1 rsc.org

Application as a Hole Injection Layer (HIL) in OLED Devices

The use of Tri-(p-terphenyl-4-yl)amine specifically as an HIL is not well-documented in scientific literature. Typically, HIL materials are chosen for their ability to modify the work function of the anode or to provide a stepped energy level transition. Common HIL materials include conductive polymers like PEDOT:PSS or strong electron acceptors like hexaazatriphenylene hexacarbonitrile (HATCN). While TPA derivatives such as 4,4′,4″-tris[3-methylphenyl(phenyl)amino]triphenylamine (m-MTDATA) have been used as HILs to enhance hole mobility at interfaces in related devices like organic field-effect transistors, the application of Tri-(p-terphenyl-4-yl)amine for this purpose in OLEDs has not been established in the reviewed research.

Implementation as a Hole Blocking Layer

A Hole Blocking Layer (HBL), also known as an electron transport and hole-blocking layer, is placed between the emissive layer and the cathode. Its purpose is to confine holes within the emissive layer, preventing them from leaking into the electron transport layer (ETL). This confinement increases the probability of electron-hole recombination within the desired zone, thereby boosting the device's efficiency and color purity.

There is no research evidence to suggest the implementation of Tri-(p-terphenyl-4-yl)amine as a hole-blocking material. The suitability of a compound for this role depends critically on its energy levels. An effective HBL must have a highest occupied molecular orbital (HOMO) energy level that is significantly lower (i.e., a higher ionization potential) than that of the emissive material, creating a barrier for holes. Simultaneously, its lowest unoccupied molecular orbital (LUMO) must be low enough to allow for efficient electron transport. Without available experimental data on the HOMO and LUMO energy levels of Tri-(p-terphenyl-4-yl)amine, its potential as an HBL cannot be accurately assessed.

Organic Solar Cells (OSCs)

Organic solar cells utilize organic materials to convert sunlight into electricity. A common device architecture is the bulk heterojunction (BHJ), where an electron donor and an electron acceptor material are blended together to form the active layer.

Role as Hole Transport Material in Bulk Heterojunctions

In many OSC architectures, a dedicated Hole Transport Material (HTM) is used to selectively extract holes from the donor material in the active layer and transport them to the anode. Triphenylamine derivatives are widely investigated as HTMs due to their excellent hole mobility and suitable energy levels.

While direct application of Tri-(p-terphenyl-4-yl)amine as the primary HTM in a published BHJ solar cell is not found, closely related compounds have shown significant promise. For example, Tris[4-(5-phenylthiophen-2-yl)phenyl]-amine, which shares the same TPA core, was found to yield higher power conversion efficiencies (PCE) in BHJ cells compared to standard materials, a result attributed to its high hole mobility and symmetric molecular structure. The inherent properties of Tri-(p-terphenyl-4-yl)amine, such as its high thermal stability and the established hole-transporting capability of its TPA core, make it a theoretically strong candidate for this role.

The following table shows the performance of a BHJ organic solar cell using a polymer based on a triphenylamine-benzothiadiazole repeating unit, illustrating the effectiveness of the TPA moiety in achieving high efficiency.

Donor:Acceptor SystemVoc (V)Jsc (mA/cm²)Fill Factor (FF)PCE (%)Reference
poly(BTD-TPA):PC70BM0.927.45N/A2.65

Table of Compounds

Abbreviation/NameFull Chemical Name
TPA-DFCP2-(4'-(9,9-dioctyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-4-yl)-5-(4-(diphenylamino)phenyl)benzonitrile
p-TPA-AP-TPA(4-(diphenylamino)phenyl)anthracen-9-yl)pyren-1-yl)-N,N-diphenylaniline
DTF9,9-bis-(4-triphenyl-amine)-9H-fluorene
TPIAnCN4-(10-(4-(1,4,5-triphenyl-1H-imidazol-2-yl)phenyl)anthracen-9-yl)benzonitrile
TTTDAN4,N4,N4″,N4″-tetra-p-tolyl-[1,1′:2′,1″-terphenyl]-4,4″-diamine
mCP1,3-bis(N-carbazolyl)benzene
HTM 3c9,9'-(5'-(4-(diphenylamino)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)bis(9H-carbazole)
PEDOT:PSSPoly(3,4-ethylenedioxythiophene) polystyrene sulfonate
HATCNHexaazatriphenylene hexacarbonitrile
m-MTDATA4,4′,4″-tris[3-methylphenyl(phenyl)amino]triphenylamine
poly(BTD-TPA)Poly(benzothiadiazole-triphenylamine)
PC70BM-Phenyl-C71-butyric acid methyl ester

Utilization in Dye-Sensitized Solar Cell Architectures

In the architecture of dye-sensitized solar cells (DSSCs), triphenylamine derivatives are primarily used in two ways: as the electron-donating core of the organic dye sensitizer or as a solid-state hole-transporting material (ssHTM) to replace the traditional liquid electrolyte. The latter application, in solid-state dye-sensitized solar cells (ssDSSCs), aims to overcome issues of electrolyte leakage and corrosion, thereby improving device stability. chemistryviews.org

Perovskite Solar Cells (PSCs)

Efficacy as a Hole Transport Material in Perovskite Architectures

The hole transport material is a critical component in most high-efficiency perovskite solar cell (PSC) architectures, where it selectively extracts holes from the perovskite absorber layer and transports them to the electrode. mdpi.com An ideal HTM should possess high hole mobility, suitable energy levels (a highest occupied molecular orbital, HOMO, that is well-aligned with the valence band of the perovskite), and good film-forming properties. nih.gov

Triphenylamine-based molecules are a cornerstone of HTM research for PSCs. The benchmark HTM, Spiro-OMeTAD, is itself a complex TPA derivative. The development of new HTMs often involves modifying the TPA core to enhance properties like mobility, stability, and energy level alignment. Multi-armed structures based on a triphenylamine core have been shown to enhance conductivity. nih.gov For instance, increasing the number of TPA arms in a molecule from two to four has been demonstrated to increase hole mobility from 3.8 x 10⁻⁵ cm²/V·s to 6.32 x 10⁻⁴ cm²/V·s, leading to improved PSC efficiency. nih.gov

Given its structure and high thermal stability, Tri-(p-terphenyl-4-yl)amine is a strong candidate for an effective HTM. However, specific research detailing its performance metrics (Power Conversion Efficiency, Open-Circuit Voltage, Short-Circuit Current Density, and Fill Factor) in a complete PSC device is not prominently featured in current literature, preventing a direct quantitative comparison with state-of-the-art materials like Spiro-OMeTAD.

Interfacial Engineering for Enhanced Charge Extraction in PSCs

The interface between the perovskite absorber layer and the hole transport layer is a critical junction where charge extraction occurs and recombination can be a major loss pathway. beilstein-journals.org Interfacial engineering involves modifying this junction to passivate defects, improve energy level alignment, and enhance the quality of contact, all of which lead to more efficient charge extraction and reduced recombination. beilstein-journals.org

Organic small molecules, such as derivatives of triphenylamine, can be used as interlayers to modify this interface. These molecules can passivate surface defects on the perovskite film, leading to suppressed charge recombination and improved device performance and stability. While the concept of using amine-containing molecules for interfacial modification is well-established, specific studies employing Tri-(p-terphenyl-4-yl)amine for this purpose are not widely reported. Its molecular structure, however, suggests potential for effective surface passivation and modification of interfacial energetics.

Organic Field-Effect Transistors (OFETs)

Tri-(p-terphenyl-4-yl)amine in p-Channel and Ambipolar Devices

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge-carrier mobility of the organic semiconductor used as the active layer. P-channel devices transport positive charge carriers (holes), while ambipolar devices can transport both holes and electrons. aps.org The development of high-performance p-channel and ambipolar semiconductors is crucial for creating complex circuits like complementary inverters. abo.fi

Materials with extended π-conjugation, such as those containing terphenyl units, are candidates for organic semiconductors. The charge transport in amorphous films, like those formed by Tri-(p-terphenyl-4-yl)amine, occurs via hopping between localized states. nih.gov Despite its promising structure, there is a lack of specific research demonstrating the fabrication and characterization of OFETs using Tri-(p-terphenyl-4-yl)amine as the primary semiconducting layer. Consequently, key performance metrics such as field-effect mobility, on/off current ratio, and threshold voltage for this specific compound are not available in the literature.

Influence of Molecular Structure on Transistor Performance

The performance of an OFET is intrinsically linked to the molecular structure of the semiconductor. Key factors include the extent of π-conjugation, the energy levels (HOMO/LUMO), and the ability of the molecules to form well-ordered thin films with strong intermolecular electronic coupling. nih.gov

For Tri-(p-terphenyl-4-yl)amine, several structural aspects are noteworthy:

Extended π-Conjugation : The terphenyl arms provide an extended π-electron system, which is a prerequisite for charge transport.

Amorphous Morphology : The non-planar, starburst structure of the molecule inhibits crystallization, leading to the formation of smooth, amorphous films. This can result in isotropic charge transport and uniform device performance over large areas, though mobilities are typically lower than in highly crystalline materials.

High Glass Transition Temperature (Tg) : A high Tg of 132 °C implies that the amorphous morphology is stable against heat-induced reorganization, which is critical for the operational stability and long lifetime of a transistor. rsc.org

While these features suggest that Tri-(p-terphenyl-4-yl)amine could function as a stable p-type semiconductor, the absence of experimental OFET data prevents a conclusive analysis of its structure-performance relationships in a transistor context.

Crystallization Inhibition and Amorphous Film Formation for Tri P Terphenyl 4 Yl Amine

Strategies for Achieving Morphological Stability

The prevention of crystallization in molecular glasses like Tri-(p-terphenyl-4-yl)amine is a critical area of materials research. The primary strategies revolve around molecular design to disrupt packing efficiency and the inherent glass-forming ability of the material, characterized by a high glass transition temperature.

Molecular Engineering Approaches to Suppress Crystallization

A key strategy to inhibit the crystallization of Tri-(p-terphenyl-4-yl)amine is through molecular engineering, which involves modifying its chemical structure to hinder the ordered arrangement of molecules required for crystal lattice formation. nih.gov This is often achieved by introducing bulky or irregularly shaped substituents that disrupt intermolecular interactions and prevent efficient packing.

One effective approach has been the introduction of methylpentaphenyl groups to the core Tri-(p-terphenyl-4-yl)amine structure. These bulky additions increase the steric hindrance between molecules, making it energetically unfavorable for them to align in a crystalline pattern. nih.gov This principle of using "crystal engineering in a contrary way" has proven successful in creating triarylamine derivatives that readily form long-lived amorphous glasses. nih.gov

The effectiveness of these molecular modifications is reflected in the thermal properties of the resulting compounds, particularly their glass transition temperatures (Tg). A higher Tg indicates a more stable amorphous state, as more thermal energy is required to induce the molecular motion that can lead to crystallization.

Table 1: Glass Transition Temperatures of Tri-(p-terphenyl-4-yl)amine and Related Derivatives

Compound NameMolecular StructureGlass Transition Temperature (Tg) in °C
Tri-(p-terphenyl-4-yl)amineTris[(p-terphenyl)-4-yl]amine132 rsc.org
Tri(biphenyl-4-yl)amineTris(biphenyl-4-yl)amine76 rsc.org
This interactive table showcases the impact of molecular structure on the glass transition temperature, a key indicator of amorphous stability.

Glass-Forming Ability and High Glass Transition Temperatures in Tri-(p-terphenyl-4-yl)amine Systems

Tri-(p-terphenyl-4-yl)amine itself is an excellent glass-forming material, exhibiting a high glass transition temperature (Tg) of 132 °C. rsc.org This intrinsic property is a significant advantage for its use in organic electronics. The Tg is the temperature at which a material transitions from a rigid, glassy state to a more rubbery, supercooled liquid state. A high Tg is desirable as it signifies that the amorphous film will remain stable and resist crystallization at the typical operating temperatures of electronic devices.

The starburst, non-planar structure of Tri-(p-terphenyl-4-yl)amine contributes to its good glass-forming ability. This molecular shape inhibits the close packing necessary for crystallization, favoring the formation of a disordered, amorphous solid upon cooling from the melt or deposition from the vapor phase. The stability of this amorphous phase is crucial for maintaining the integrity and performance of the organic layers in a device over its operational lifetime.

Characterization Techniques and Methodological Advancements for Tri P Terphenyl 4 Yl Amine Research

Charge Transport Measurement Techniques

Space Charge Limited Current (SCLC) Analysis for Mobility and Injection

Space Charge Limited Current (SCLC) is a widely used method to investigate the charge transport properties of organic semiconductor thin films, including the determination of charge carrier mobility and injection efficiency from an electrode into the material. The SCLC model describes the current-voltage (I-V) characteristic of a device when the injected charge density exceeds the intrinsic free carrier density of the material. By fabricating a single-carrier device (e.g., a hole-only device) and analyzing its I-V curve, key parameters can be extracted.

In a trap-free SCLC device, the current density (J) is expected to follow the Mott-Gurney law, showing a quadratic dependence on the applied voltage (V) and an inverse cubic dependence on the film thickness (d), as described by the equation:

**J = (9/8) * ε₀ * εᵣ * µ * (V²/d³) **

where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, and µ is the charge carrier mobility. Deviations from this ideal behavior can indicate the presence of charge traps or field-dependent mobility, which can be further analyzed using more complex models.

While SCLC is a standard characterization technique for hole-transporting materials, specific studies applying SCLC analysis to determine the hole mobility and injection characteristics of Tri-(p-terphenyl-4-yl)amine were not found in the reviewed literature.

Structural and Morphological Analysis of Thin Films

The structure and morphology of thin films are critical to the performance of organic electronic devices. The arrangement of molecules influences charge transport, while the film's surface smoothness and uniformity impact device reliability and efficiency. Techniques such as X-ray Diffraction (XRD) and Atomic Force Microscopy (AFM) are essential for this characterization.

Atomic Force Microscopy (AFM) for Film Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface. It is widely used to characterize the morphology of thin films, offering quantitative data on key parameters such as surface roughness, grain size, and the presence of defects like pinholes or aggregates.

In an AFM measurement, a sharp tip mounted on a cantilever is scanned across the sample surface. The deflection of the cantilever due to forces between the tip and the surface is monitored by a laser and photodiode system. This data is then used to construct a detailed 3D map of the surface topography. For organic electronic devices, a smooth and uniform film morphology is generally desired to ensure uniform charge injection and transport, and to prevent electrical shorts.

While Tri-(p-terphenyl-4-yl)amine is known to be a morphologically stable material for use in organic electroluminescent devices, specific AFM studies detailing the surface roughness and topographical features of its thin films were not available in the reviewed scientific literature. acs.org

Q & A

Q. What are the recommended synthesis routes and characterization techniques for Tri-(p-terphenyl-4-yl) amine?

this compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging palladium catalysts to couple aryl halides with boronic acid derivatives. Key steps include:

  • Protection of amine groups prior to coupling to prevent side reactions (e.g., acetylation or maleimide protection) .
  • Post-synthesis purification via column chromatography or recrystallization to isolate the product.
    Characterization involves:
  • Nuclear Magnetic Resonance (NMR) for confirming substituent positions and purity.
  • Fourier-Transform Infrared Spectroscopy (FTIR) to verify functional groups.
  • X-ray Diffraction (XRD) to assess crystallinity, though the compound often forms amorphous molecular glasses .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Based on analogous terphenyl amines:

  • Use P95/P1 respirators for particulate filtration and OV/AG/P99 filters for vapor protection during synthesis .
  • Wear nitrile gloves and chemical-resistant lab coats to prevent skin contact (GHS H315/H319 hazards) .
  • Conduct reactions in fume hoods with proper ventilation to mitigate respiratory irritation (H335) .
  • Store in airtight containers under inert gas (e.g., N₂) to prevent oxidation .

Q. How is the IUPAC nomenclature applied to tri-substituted aryl amines like this compound?

The name follows IUPAC rules for tertiary amines:

  • The core structure is terphenyl (three benzene rings connected linearly).
  • The amine group (-NH₂) is at the 4-position of the central benzene ring.
  • Prefixes tri- and p- denote three substituents and para positions, respectively. Example: This compound .

Q. What are the primary research applications of this compound in materials science?

  • Hole-transport materials (HTMs) : Used in organic light-emitting diodes (OLEDs) due to high hole mobility and thermal stability .
  • Amorphous molecular glasses : Explored for optoelectronic devices because of their isotropic charge transport and low crystallization tendency .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve purity and yield of this compound?

  • Box-Behnken experimental design : Optimize parameters like reaction time, temperature, and catalyst loading via response surface methodology .
  • Radical substitution control : Use trichloroisocyanuric acid in chlorination steps to regulate mono-/di-/tri-substitution by adjusting temperature and reagent ratios .
  • Ion-exchange purification : Reduce salt content to ≤0.8% in final products, as demonstrated in amine solution purification studies .

Q. What mechanisms explain the electric-field-dependent charge mobility in this compound films?

  • Negative electric-field dependence : Observed in hole drift mobility due to trap-limited transport in amorphous matrices.
  • Dipolar disorder : The asymmetry of terphenyl groups creates localized energy traps, reducing mobility at higher fields .
  • Mitigation strategy: Introduce electron-withdrawing substituents (e.g., -CF₃) to stabilize charge carriers .

Q. How should researchers address contradictions in reported thermal stability data for this compound derivatives?

  • Source identification : Discrepancies may arise from varying purity levels (e.g., residual solvents or catalysts).
  • Standardize testing : Use thermogravimetric analysis (TGA) under inert atmospheres (N₂/Ar) to measure decomposition temperatures uniformly.
  • Cross-validate with differential scanning calorimetry (DSC) to detect glass transition temperatures (Tg) and crystallinity effects .

Q. What structural modifications enhance the optoelectronic performance of this compound?

  • Peripheral substitution : Add bulky groups (e.g., tert-butyl) to inhibit molecular aggregation and improve film uniformity .
  • Heteroatom incorporation : Replace central benzene with pyridine to tune HOMO/LUMO levels for better charge injection .
  • Crosslinking : Introduce photoactive moieties (e.g., vinyl groups) to enable UV-curable HTMs for flexible electronics .

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